N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the specified chemical involves multi-step reactions starting from basic heterocyclic amines and halogenated compounds, leading to derivatives with significant structural complexity. Mohamed et al. (2011) detailed the synthesis of pyrazolo[1,5-a]pyrimidine derivatives by reacting sodium salt of hydroxy-propenones with different heterocyclic amines, showcasing a method that could be adapted for the synthesis of our compound of interest (Mohamed et al., 2011). Similarly, Asghari et al. (2015) discussed synthesizing a series with pyrimidin-4-yl components, which provides insight into handling the pyrimidinyl aspect of the target compound (Asghari et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds akin to the one has been elucidated through various analytical techniques, including X-ray crystallography. For instance, Titi et al. (2020) characterized pyrazole derivatives, which could be related to the pyrazolyl segment of the target molecule, using X-ray crystallography among other methods (Titi et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving the target compound are expected to be influenced by the presence of its reactive sites, such as the pyrazolyl and pyrimidinyl rings. Ivachtchenko et al. (2013) examined the antagonist activity of pyrazolo[1,5-a]pyrimidines, which might share reactive characteristics with our compound, suggesting potential bioactivity or interaction with biological targets (Ivachtchenko et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(1-methylpyrazol-4-yl)propyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6S/c1-14-12-26-18-17(14)21-13-22-19(18)25-8-5-16(6-9-25)20-7-3-4-15-10-23-24(2)11-15/h10-13,16,20H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXGLURMSYMIBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCC(CC3)NCCCC4=CN(N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.